molecular formula C9H9ClFN B6588887 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1822661-88-0

7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6588887
CAS No.: 1822661-88-0
M. Wt: 185.62 g/mol
InChI Key: TXBTXBGYLPOFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10ClFN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of chlorine and fluorine atoms on the aromatic ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups, followed by halogenation to introduce the chlorine and fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines .

Scientific Research Applications

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydroisoquinoline
  • 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
  • 7-Chloro-5-fluoroquinoline

Comparison: Compared to its analogs, 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBTXBGYLPOFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.